molecular formula C26H22N4O4 B2657532 (E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate CAS No. 1285521-12-1

(E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B2657532
CAS No.: 1285521-12-1
M. Wt: 454.486
InChI Key: XOBOITNPAFVTOY-JVWAILMASA-N
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Description

This compound is a pyrazole-based hydrazone derivative featuring a benzyloxy-substituted phenyl group at the 3-position of the pyrazole ring. The hydrazone linker [(E)-configuration] connects the pyrazole-carbonyl group to a methyl benzoate moiety. Its molecular formula is C₂₇H₂₂N₄O₄, with a monoisotopic mass of 466.164 Da (calculated). The benzyloxy group enhances lipophilicity, while the methyl benzoate contributes to esterase-mediated metabolic stability. Its synthesis likely involves a multi-component condensation reaction, as inferred from analogous pyrazole-hydrazone syntheses in the literature .

Properties

IUPAC Name

methyl 4-[(E)-[[3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-33-26(32)21-9-7-18(8-10-21)16-27-30-25(31)24-15-23(28-29-24)20-11-13-22(14-12-20)34-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBOITNPAFVTOY-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a novel derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound can be broken down into its components:

  • Benzyloxy group : Enhances lipophilicity and biological activity.
  • Pyrazole core : Known for anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis typically involves:

  • Formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution reactions to introduce the benzyloxy and methyl benzoate groups.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Various pyrazoles have been tested against cancer cell lines, showing significant cytotoxic effects.
  • Anti-inflammatory Effects : Pyrazoles have demonstrated the ability to inhibit inflammatory pathways.
  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.

Anticancer Activity

A study evaluated several pyrazole derivatives for their cytotoxic effects on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The compound exhibited notable inhibition of cell proliferation, with IC50 values indicating effective dosage levels. The mechanism was linked to tubulin polymerization inhibition, which is critical in cancer cell division .

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of hydrazone derivatives, including those similar to our compound. The results showed that these compounds could significantly reduce intracellular calcium levels induced by platelet-activating factor (PAF), indicating a potential pathway for anti-inflammatory action .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyrazole derivatives. Compounds structurally related to this compound were tested against various microbial strains, demonstrating effective inhibition .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 ValuesMechanism of Action
AnticancerMCF-7, SiHa, PC-3Varies (e.g., <10 µM)Inhibition of tubulin polymerization
Anti-inflammatoryPrimary endothelial cellsSignificant reduction in Ca²⁺ levelsInhibition of PAF-induced pathways
AntimicrobialVarious bacteria/fungiEffective at low concentrationsDisruption of microbial cell function

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the phenyl or pyrazole rings, influencing physicochemical and biological properties. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Notable Properties Reference
(E)-methyl 4-((2-(3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate 4-(Benzyloxy)phenyl, methyl benzoate C₂₇H₂₂N₄O₄ High lipophilicity (LogP ~4.2); potential esterase stability
Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate 4-Methylphenyl, methyl benzoate C₂₀H₁₈N₄O₃ Lower LogP (~3.8) due to methyl vs. benzyloxy; reduced steric hindrance
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-(Benzyloxy)phenyl, 4-hydroxyphenyl hydrazone C₂₄H₂₀N₄O₃ Increased polarity (hydroxyl group); potential for H-bonding
(E)-5-Chloro-3-methyl-4-((2-phenylhydrazono)methyl)-1-p-tolyl-1H-pyrazole Chloro, p-tolyl, phenylhydrazone C₁₉H₁₈ClN₅ Enhanced electrophilicity (Cl substituent); possible antimicrobial activity

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